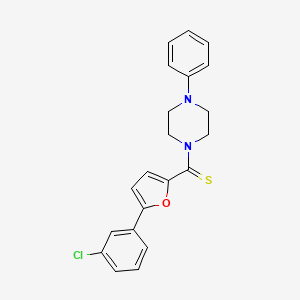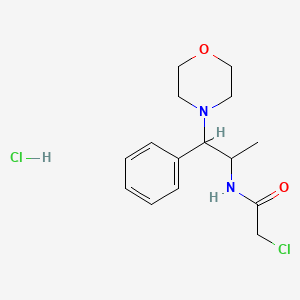
2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C15H21ClN2O2•HCl . It has a molecular weight of 333.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C13H23ClN2O2.ClH/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16;/h1-11H2,(H,15,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research where it serves as a biochemical tool. It helps in the study of proteomes and their functions, particularly in understanding the structure and function of proteins, which are vital for cellular processes .
Pharmacological Synthesis
In the field of pharmacology, this chemical is involved in the synthesis of new pharmaceutical compounds . It is used to create derivatives that have potential therapeutic applications, contributing to the development of new medications .
Molecular Interaction Studies
Researchers use this compound to study molecular interactions . It is particularly useful in examining how molecular structures with specific functional groups or physicochemical properties interact, which is crucial for drug design .
Biological Activity Analysis
The compound is instrumental in analyzing the biological activity of synthetic, semi-synthetic, and natural substances. Understanding these activities is essential for assessing the safety and efficacy of pharmaceuticals .
Chemical Diversity Exploration
It plays a role in exploring the chemical diversity of phenoxy acetamide derivatives. This exploration is significant for identifying pharmacologically interesting compounds with diverse compositions .
Nonlinear Optical (NLO) Properties Research
“2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” is studied for its nonlinear optical properties , which are important for applications in optical communication, sensing, data storage, and computing .
Safety and Efficacy Enhancement
The compound is used to design new derivatives of phenoxy acetamide that are safe and effective. This enhances the quality of life by providing better therapeutic agents .
Drug Process Improvement
Lastly, it is used to improve the processes by which existing pharmaceuticals are made. This includes researching the effects of biologically active substances based on their molecular structure and properties .
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of “2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a measure of how much of the administered drug reaches the systemic circulation .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. As more research is conducted, a clearer picture of the compound’s effects at the molecular and cellular levels will emerge .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” interacts with its targets and carries out its functions .
Propriétés
IUPAC Name |
2-chloro-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12(17-14(19)11-16)15(13-5-3-2-4-6-13)18-7-9-20-10-8-18;/h2-6,12,15H,7-11H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZBXKUDSJZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)
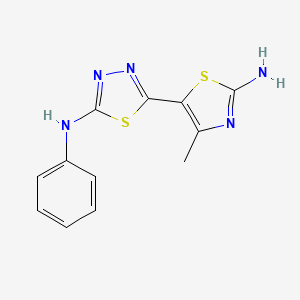
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)
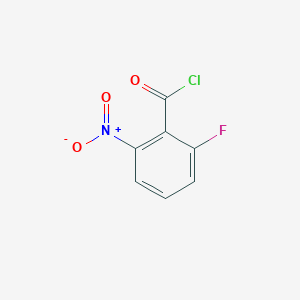

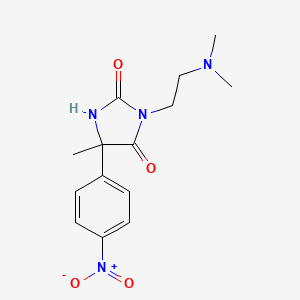
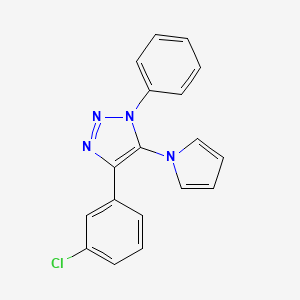
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)
